![molecular formula C31H30N2O B2894711 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine CAS No. 861207-48-9](/img/structure/B2894711.png)

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

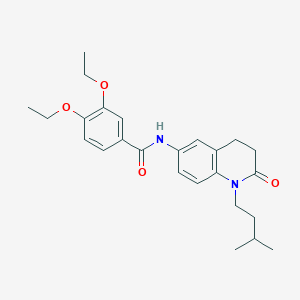

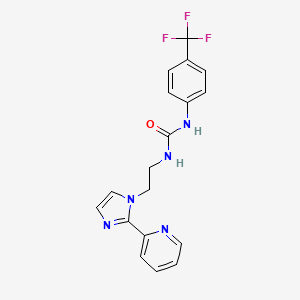

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine is a chemical compound . It is a derivative of benzhydryl piperazine .

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been studied . The process involves the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis

The structure of 1-benzhydryl piperazine derivatives has been analyzed using X-ray diffraction studies . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives have been studied . The process involves nucleophilic substitution reactions .Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of 1-Benzhydryl piperazine have also been screened for antimicrobial activities. Some compounds exhibited excellent to moderate activity against various bacterial strains, including Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Cardiovascular Disease Research

Due to its ACE inhibitory properties, 1-Benzhydryl piperazine derivatives can be used in cardiovascular disease research. They can serve as tools to understand the pathophysiology of diseases and to develop new therapeutic strategies targeting the renin-angiotensin system, which is implicated in various cardiovascular conditions .

Pharmacokinetic Studies

The compound’s derivatives can be used in pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development, ensuring that potential medications have desirable properties for effective treatment .

Drug Design and Development

The structure of 1-Benzhydryl piperazine allows for the creation of a library of derivatives, which can be used in drug design and development. By modifying the chemical structure, researchers can enhance the compound’s efficacy, selectivity, and safety profile for various therapeutic applications .

Enzyme Kinetics

The kinetic data of enzyme inhibition by 1-Benzhydryl piperazine derivatives, such as Km, Ki, and Vmax values, can be determined. This is essential for understanding how these compounds interact with ACE and can guide the design of more effective enzyme inhibitors .

Molecular Modeling

Molecular modeling can be employed to study the interaction between 1-Benzhydryl piperazine derivatives and ACE at the molecular level. This can provide insights into the binding affinity and specificity, aiding in the rational design of ACE inhibitors .

Synthetic Chemistry Research

The synthesis process of 1-Benzhydryl piperazine derivatives involves interesting chemical reactions, such as the use of allyl bromides of Baylis–Hillman adducts. This presents opportunities for research in synthetic chemistry, exploring new synthetic routes and chemical transformations .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the concentration of angiotensin II, reducing vasoconstriction and decreasing blood pressure . Additionally, ACE inhibitors can increase the concentration of bradykinin, a potent vasodilator, by preventing its breakdown .

Pharmacokinetics

Like other ace inhibitors, it is likely to be orally bioavailable and metabolized by the liver .

Result of Action

The molecular and cellular effects of this compound’s action include decreased blood pressure and potential antimicrobial activities . It has also been found to have anti-metastatic effects in breast cancer .

properties

IUPAC Name |

1-benzhydryl-4-(4-naphthalen-1-yloxybut-2-ynyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O/c1-3-13-27(14-4-1)31(28-15-5-2-6-16-28)33-23-21-32(22-24-33)20-9-10-25-34-30-19-11-17-26-12-7-8-18-29(26)30/h1-8,11-19,31H,20-25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRMMGPSEISCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#CCOC2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)